molecular formula C10H16O4 B8677071 Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B8677071
M. Wt: 200.23 g/mol
InChI Key: DYHGYAOSFBZYRW-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

Methyl 3-oxocyclohexanecarboxylate (930 mg) and pyridinium p-toluenesulfonate (299 mg) were combined in toluene (29.8 mL) to give a colorless solution. Ethylene glycol (0.996 mL) was added and the reaction was refluxed under Dean-Stark conditions for 2 days. The reaction was cooled to room temperature, triethylamine was added, and then the mixture was concentrated by rotary evaporation. The residue was purified by regular phase flash column chromatography (Analogix 0-40% hexane/ethyl acetate).
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
299 mg
Type
reactant
Reaction Step Two
Quantity
0.996 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29.8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[CH2:29](O)[CH2:30][OH:31].C(N(CC)CC)C>C1(C)C=CC=CC=1>[O:31]1[C:2]2([CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]2)[O:1][CH2:29][CH2:30]1 |f:1.2|

Inputs

Step One
Name
Quantity
930 mg
Type
reactant
Smiles
O=C1CC(CCC1)C(=O)OC
Step Two
Name
Quantity
299 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0.996 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
29.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed under Dean-Stark conditions for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by regular phase flash column chromatography (Analogix 0-40% hexane/ethyl acetate)

Outcomes

Product
Name
Type
Smiles
O1CCOC12CC(CCC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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